molecular formula C24H19FN2O5 B11694946 propan-2-yl 4-(5-{(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

propan-2-yl 4-(5-{(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11694946
M. Wt: 434.4 g/mol
InChI Key: DDQDBCSRNXRAFZ-MOSHPQCFSA-N
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Description

PROPAN-2-YL 4-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multiple steps:

    Formation of the pyrazolidine ring: This step involves the reaction of 4-fluorophenylhydrazine with a suitable diketone to form the pyrazolidine ring.

    Furan ring synthesis: The furan ring is synthesized separately, often through the cyclization of a suitable precursor.

    Coupling reactions: The pyrazolidine and furan rings are then coupled through a series of reactions, often involving the use of coupling agents such as EDCI or DCC.

    Esterification: The final step involves the esterification of the benzoic acid derivative with propan-2-ol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as HPLC.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 4-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, PROPAN-2-YL 4-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be used to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • PROPAN-2-YL 4-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
  • PROPAN-2-YL 4-(5-{[(4Z)-1-(4-METHOXYPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Uniqueness

The uniqueness of PROPAN-2-YL 4-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C24H19FN2O5

Molecular Weight

434.4 g/mol

IUPAC Name

propan-2-yl 4-[5-[(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H19FN2O5/c1-14(2)31-24(30)16-5-3-15(4-6-16)21-12-11-19(32-21)13-20-22(28)26-27(23(20)29)18-9-7-17(25)8-10-18/h3-14H,1-2H3,(H,26,28)/b20-13-

InChI Key

DDQDBCSRNXRAFZ-MOSHPQCFSA-N

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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